4-(3-methyl-1H-pyrazol-1-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-4-6-10(9-7)5-2-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHNVLJTSLQYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid Analogues
Systematic Structural Modifications and Their Biological Impact
The pyrazole (B372694) ring is a key component of many biologically active compounds, and its substitution pattern can significantly influence activity. bohrium.com The nature and position of substituents on the pyrazole ring of 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid analogues can modulate their electronic properties, lipophilicity, and steric profile, thereby affecting their interaction with biological targets. nih.gov
Research on related pyrazole-containing compounds has shown that the introduction of different substituents can lead to a wide range of biological activities. For instance, in a series of pyrazole derivatives, the presence and position of electron-donating or electron-withdrawing groups on the pyrazole ring were found to be critical for their anti-inflammatory and analgesic activities. ijpsjournal.com
The 3-methyl group in the parent compound is a starting point for modification. Replacing this methyl group with other alkyl groups of varying sizes, such as ethyl or isopropyl, can probe the steric tolerance of the binding site. Furthermore, the introduction of halogens (e.g., fluorine, chlorine, bromine) at different positions on the pyrazole ring can alter the electronic distribution and lipophilicity of the molecule. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. frontiersin.org
The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the electronic character of the pyrazole ring and its potential for hydrogen bonding. mdpi.com SAR studies on other pyrazole derivatives have indicated that such modifications can dramatically alter biological activity. nih.gov
A hypothetical SAR study on the influence of pyrazole ring substituents on a generic biological target could yield data as shown in the interactive table below. This table illustrates how systematic changes from a methyl group to other substituents at the 3-position, and the addition of substituents at the 4- and 5-positions, could affect the inhibitory concentration (IC50).
Interactive Data Table: Influence of Pyrazole Ring Substituents on Biological Activity (Hypothetical IC50 Data)
| Compound ID | R3-Substituent | R4-Substituent | R5-Substituent | Biological Activity (IC50, µM) |
| A-1 | -CH3 | -H | -H | 1.5 |
| A-2 | -Cl | -H | -H | 0.8 |
| A-3 | -NO2 | -H | -H | 5.2 |
| A-4 | -CH3 | -Br | -H | 2.1 |
| A-5 | -CH3 | -H | -CF3 | 0.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
The butanoic acid side chain is a critical pharmacophoric element, likely involved in key interactions with the biological target, such as forming salt bridges or hydrogen bonds. Variations in this chain can have a profound impact on the compound's activity and properties. nih.gov
Positional Isomers: The point of attachment of the butanoic acid chain to the pyrazole ring is crucial. In the parent compound, the chain is at the N1 position. Moving the chain to the C3, C4, or C5 position would create positional isomers with different spatial arrangements of the carboxylic acid group relative to the pyrazole ring, likely leading to significant changes in biological activity.
Chain Length and Flexibility: Altering the length of the alkanoic acid chain (e.g., propanoic acid, pentanoic acid) can affect the positioning of the acidic group in the binding pocket. Increasing or decreasing the chain length can optimize this interaction. The flexibility of the chain can also be modified by introducing double bonds or incorporating it into a more rigid cyclic system.
Stereochemistry: The introduction of a chiral center in the butanoic acid chain can lead to stereoisomers (enantiomers or diastereomers) with potentially different biological activities. It is common for biological targets, which are themselves chiral, to exhibit stereospecific recognition of ligands. For example, in a study of related 3-aryl(pyrrolidin-1-yl)butanoic acids, the (S)-configuration at the chiral center of the butanoic acid moiety was found to be crucial for high affinity to the αvβ6 integrin. nih.gov This highlights the importance of stereochemistry in the biological activity of such compounds.
A hypothetical study exploring these variations could produce the results shown in the interactive table below, demonstrating the impact of chain modification and stereochemistry on activity.
Interactive Data Table: Impact of Butanoic Acid Chain Variations on Biological Activity (Hypothetical IC50 Data)
| Compound ID | Chain Variation | Stereochemistry | Biological Activity (IC50, µM) |
| B-1 | 4-(pyrazol-1-yl)butanoic acid | N/A | 1.5 |
| B-2 | 3-(pyrazol-1-yl)propanoic acid | N/A | 3.2 |
| B-3 | 5-(pyrazol-1-yl)pentanoic acid | N/A | 2.8 |
| B-4 | (R)-3-(pyrazol-1-yl)butanoic acid | R | 0.9 |
| B-5 | (S)-3-(pyrazol-1-yl)butanoic acid | S | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
To explore new chemical space and improve potency or selectivity, the core structure of this compound can be modified by introducing bridges or fusing rings. These modifications can constrain the conformation of the molecule, which can be beneficial if the constrained conformation is the bioactive one.
Bridging: A bridge can be introduced between the pyrazole ring and the butanoic acid chain, or within the butanoic acid chain itself. For example, incorporating the butanoic acid chain into a bicyclic system, such as an azabicyclo[3.2.1]octane, can create a more rigid scaffold. SAR studies on such bridged pyrazole derivatives have shown that the geometry of the substituents is crucial for activity. acs.org
These advanced modifications can lead to the discovery of compounds with novel mechanisms of action or improved drug-like properties.
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. acs.org For this compound analogues, a typical pharmacophore model might include a hydrogen bond acceptor (the carboxylic acid), a hydrophobic feature (the methyl group), and aromatic/heterocyclic features (the pyrazole ring). pjps.pknih.gov
Once a pharmacophore model is established, it can be used to guide lead optimization. ijpsjournal.com Lead optimization is an iterative process of designing and synthesizing new analogues to improve potency, selectivity, and pharmacokinetic properties. nih.gov Strategies for optimizing pyrazole-based compounds often involve:
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties but may lead to improved activity or reduced toxicity. For example, the carboxylic acid could be replaced with a tetrazole or a hydroxamic acid.
Scaffold Hopping: Replacing the pyrazole core with another heterocyclic system that maintains the key pharmacophoric features in the correct spatial orientation.
Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to predict how analogues will bind and to design modifications that enhance these interactions.
Integrated Approaches to SAR Elucidation (e.g., High-Throughput Screening data analysis)
Modern drug discovery often employs integrated approaches to elucidate SAR, combining experimental and computational methods. High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds, providing a wealth of data that can be analyzed to identify initial hits and build SAR models. nih.gov
For a class of compounds like pyrazole derivatives, an HTS campaign could be run against a specific biological target. The resulting data, including the activity of thousands of related compounds, can be analyzed using computational tools to identify trends and patterns. This data-driven approach can reveal subtle SAR that might be missed by traditional, more focused medicinal chemistry efforts.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this integrated approach. 2D- and 3D-QSAR models can be developed to correlate the chemical structures of the pyrazole analogues with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogues to synthesize next. The integration of HTS data with computational modeling accelerates the drug discovery process by providing a more comprehensive understanding of the SAR landscape. nih.gov
Computational Chemistry and Chemoinformatics in the Study of 4 3 Methyl 1h Pyrazol 1 Yl Butanoic Acid
Molecular Modeling and Docking Simulations for Target Binding Prediction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This simulation helps in understanding the binding affinity and interaction patterns. For 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, this process would involve preparing a 3D model of the compound and docking it into the binding sites of various known drug targets, such as enzymes or receptors.
While specific docking studies for this compound have not been published, research on analogous pyrazole (B372694) derivatives shows common interaction patterns. The pyrazole ring can participate in π-π stacking with aromatic residues like tyrosine or phenylalanine, while the nitrogen atoms can act as hydrogen bond acceptors. The butanoic acid tail offers a site for hydrogen bonding or ionic interactions with basic residues like lysine (B10760008) or arginine. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound against Potential Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Ionic, π-π Stacking |
| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.9 | Met793, Lys745, Asp855 | Hydrogen Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | -8.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, π-Alkyl |
Note: The data in this table is illustrative and based on typical results for similar pyrazole derivatives, not on published experimental data for the specific compound.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Applications
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built using a dataset of similar compounds with known activities. For a class of compounds including this compound, a QSAR model could predict its activity as, for example, an anti-inflammatory or anticancer agent based on its physicochemical properties (descriptors). nih.govacs.org
Machine learning algorithms are increasingly used to develop more complex and predictive QSAR models. nih.gov These models can identify subtle structural features that influence a compound's efficacy. While no specific QSAR model for this compound is available, studies on pyrazole derivatives often show that descriptors like lipophilicity (LogP), molecular weight, and electronic properties are crucial for their activity. researchgate.net
Virtual Screening and Rational Drug Design Approaches
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If a particular protein target was identified for this compound, its structure could be used as a query in a similarity search to find other potential binders from vast chemical databases. mdpi.com
Conversely, this compound itself could be identified as a "hit" from a virtual screening campaign. researchgate.net Rational drug design would then be employed to optimize its structure to improve potency and selectivity. nih.gov For instance, if initial studies showed moderate activity, medicinal chemists could use computational models to suggest modifications to the pyrazole ring or the butanoic acid chain to enhance target binding, a common strategy in the development of pyrazole-based drugs. nih.govresearchgate.net
In Silico Prediction of Biological Pathways and Networks
In silico tools can predict how a compound might affect biological pathways and networks within a cell. By comparing the structure of this compound to known drugs and bioactive molecules, target prediction software can generate a list of likely protein targets. tandfonline.com These predicted targets can then be mapped onto known signaling or metabolic pathways to hypothesize the compound's mechanism of action. ekb.eg
For example, if the compound is predicted to bind to several kinases involved in a cancer signaling pathway, it could be prioritized for further testing as an anti-cancer agent. nih.gov This approach helps in understanding the broader biological context of a molecule's activity beyond a single target and can aid in identifying potential off-target effects or new therapeutic indications. tandfonline.comekb.eg
Analytical Methodologies for Characterization and Bioactivity Assessment
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, both ¹H NMR and ¹³C NMR spectra would provide key structural information. The expected proton (¹H) signals are predicted based on the distinct chemical environments of the hydrogen atoms in the molecule. docbrown.inforesearchgate.net The pyrazole (B372694) ring protons typically appear in the aromatic region, while the protons of the butanoic acid chain and the methyl group are found in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-5 | ~7.4 | Doublet (d) |
| Pyrazole H-4 | ~6.0 | Doublet (d) |
| N-CH₂ (Butanoic C4) | ~4.2 | Triplet (t) |
| COOH | ~11-12 | Broad Singlet (br s) |
| CH₂-COOH (Butanoic C2) | ~2.4 | Triplet (t) |
| Pyrazole-CH₃ | ~2.2 | Singlet (s) |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O bonds, as well as vibrations corresponding to the C-H bonds and the pyrazole ring structure. mdpi.comnist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Aliphatic | C-H stretch | 2850-3000 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (184.20). Analysis of the fragmentation pattern provides further structural confirmation. docbrown.info Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₈H₁₂N₂O₂]⁺ | Molecular Ion (M⁺) | 184 |
| [M - OH]⁺ | Loss of hydroxyl radical | 167 |
| [M - COOH]⁺ | Loss of carboxyl group | 139 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for assessing the purity of non-volatile compounds. A reverse-phase HPLC method would be suitable for this compound. sielc.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid remains protonated. cnrs.fr Purity is determined by integrating the peak area of the compound relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the pyrazole ring absorbs.
Liquid Chromatography-Mass Spectrometry (LC/MS) LC/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is particularly useful for confirming the identity of the peak corresponding to this compound in a chromatogram by verifying its mass. It is also a powerful tool for identifying impurities and degradation products by analyzing their respective mass spectra. epa.gov
Table 4: Example HPLC/LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm; ESI-MS |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are used to measure the affinity of a compound for a specific biological receptor. To assess this compound, this would involve competitive binding experiments where the compound competes with a known radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor). nih.gov The results are used to calculate the inhibitory constant (Ki), which is a measure of the compound's binding affinity. A lower Ki value indicates a higher affinity for the receptor. These assays are crucial for identifying potential biological targets and understanding the initial molecular interaction. nih.gov
Table 5: Principles of Radioligand Binding Assays
| Component | Description |
|---|---|
| Objective | Determine binding affinity (Ki) of the test compound for a target receptor. |
| Reagents | Receptor source, radiolabeled ligand, unlabeled test compound. |
| Procedure | Incubate receptor with a fixed concentration of radioligand and varying concentrations of the test compound. |
| Measurement | Quantify the amount of bound radioactivity after separating bound from free radioligand. |
| Output Data | IC₅₀ (concentration of test compound that inhibits 50% of specific binding), which is used to calculate the Ki value. |
Cell-Based Assays for Functional Bioactivity Assessment
Following the determination of binding affinity, cell-based assays are employed to evaluate the functional consequences of this interaction. These assays measure the compound's effect on cellular processes.
Cell Adhesion Assays If the target receptor is involved in cell adhesion, an assay can be designed to measure the ability of this compound to modulate this process. This could involve coating plates with an extracellular matrix protein, seeding cells, and then quantifying the number of adherent cells after treatment with the compound.
Cell Viability Assays To determine if the compound has cytotoxic effects or influences cell proliferation, cell viability assays such as the MTT or resazurin-based assays are used. nih.gov These assays measure the metabolic activity of living cells, which serves as an indicator of cell number and health. A decrease in signal would suggest cytotoxicity, while an increase could indicate a proliferative effect.
cAMP Modulation Many receptors, particularly G-protein coupled receptors (GPCRs), signal through the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A cAMP assay can determine if this compound acts as an agonist (stimulating cAMP production), an antagonist (blocking the effect of a known agonist), or an inverse agonist (decreasing basal cAMP levels) at a specific GPCR.
Table 6: Overview of Functional Cell-Based Assays
| Assay Type | Principle | Measured Outcome |
|---|---|---|
| Cell Adhesion | Measures the attachment of cells to a substrate. | Increase or decrease in the number of adherent cells. |
| Cell Viability (MTT) | Measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product. nih.gov | Change in absorbance, indicating altered cell viability or proliferation. nih.gov |
| cAMP Modulation | Measures the intracellular concentration of the second messenger cAMP, often using immunoassays (e.g., HTRF, ELISA). | Increase or decrease in cAMP levels, indicating receptor activation or inhibition. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
Future Research Directions and Therapeutic Prospects
Translational Research Opportunities and Preclinical Development
Translational research for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid would involve bridging the gap between basic laboratory findings and clinical applications. The initial step requires comprehensive in vitro screening against a panel of disease-relevant targets. Given the known activities of pyrazole (B372694) derivatives, this compound could be evaluated for efficacy in models of cancer, inflammation, and neurodegenerative diseases. nih.govfrontiersin.orgoup.com
Successful in vitro studies would pave the way for preclinical development using animal models. For instance, if the compound shows anti-inflammatory properties, its efficacy could be tested in rodent models of arthritis or inflammatory bowel disease. frontiersin.org Similarly, demonstrated anticancer activity would warrant investigation in xenograft mouse models, where human cancer cells are implanted to study tumor growth inhibition. nih.govnih.gov During these in vivo studies, key pharmacokinetic and pharmacodynamic (PK/PD) parameters would be established to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
A critical component of preclinical development is the identification of biomarkers to monitor therapeutic response and patient stratification. For example, if the compound is found to inhibit a specific kinase, levels of the kinase's phosphorylated substrate could serve as a biomarker of target engagement and efficacy.
Table 1: Potential Preclinical Models for this compound
| Therapeutic Area | Potential In Vitro Model | Potential In Vivo Model | Potential Biomarkers |
|---|---|---|---|
| Oncology | Cancer cell line proliferation assays (e.g., MCF-7, A549) nih.gov | Xenograft mouse models (e.g., H22 liver cancer, B16 melanoma) nih.gov | Tumor size, apoptosis markers (e.g., caspase-3), Ki-67 proliferation index |
| Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages | Collagen-induced arthritis in mice, DSS-induced colitis in rats | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6), edema inhibition frontiersin.org |
| Neurodegeneration | Acetylcholinesterase (AChE) inhibition assays bohrium.com | Scopolamine-induced dementia models in rodents oup.com | Cognitive performance in behavioral tests, brain AChE activity |
Design of Next-Generation Pyrazole-Butanoic Acid Therapeutics with Enhanced Potency and Selectivity
Future research will focus on optimizing the structure of this compound to create next-generation therapeutics with superior potency and selectivity. This will be driven by detailed structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule to understand their impact on biological activity. mdpi.comnih.gov
Key areas for SAR exploration include:
Substitution on the Pyrazole Ring: Adding different chemical groups to the available positions on the pyrazole ring can significantly alter target binding and selectivity. nih.govacs.org For instance, introducing bulky or halogenated phenyl groups can enhance interactions within the hydrophobic pockets of kinase active sites. mdpi.com
Modification of the Butanoic Acid Chain: The length and rigidity of the linker chain can be altered. Converting the carboxylic acid to other functional groups like amides or esters could change the compound's properties and target interactions. acs.org
Stereochemistry: If chiral centers are introduced, separating and testing individual enantiomers is crucial, as they often exhibit different biological activities and metabolic profiles.
Computational chemistry and molecular modeling will be indispensable in this design phase. mdpi.comnih.gov Techniques like molecular docking can predict how different analogs bind to a target protein, allowing for the rational design of compounds with improved affinity. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can further refine the design process by correlating chemical structures with observed biological activities. mdpi.com
Macrocyclization, a strategy that involves linking parts of the molecule to create a ring structure, could also be employed. This approach can lock the compound into a specific bioactive conformation, which may drastically improve selectivity for a particular target, as has been demonstrated for other pyrazole-based kinase inhibitors. biorxiv.org
Exploration of Polypharmacology and Multi-Target Approaches
While drug discovery has traditionally focused on "one molecule, one target" for selectivity, there is growing interest in polypharmacology—the concept of designing single drugs that intentionally interact with multiple targets. researchgate.net This approach can be particularly effective for complex diseases like cancer, where multiple signaling pathways are dysregulated. nih.gov
The pyrazole scaffold is well-suited for developing multi-target inhibitors. mdpi.com For example, pyrazole derivatives have been successfully designed as dual inhibitors of key cancer targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), or EGFR and Cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov Future work could explore whether this compound or its analogs can be optimized to simultaneously modulate multiple targets relevant to a specific disease. This could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance. nih.gov Computational screening and in-silico analyses can help identify potential off-targets that could be therapeutically beneficial, guiding the design of compounds with a desired multi-target profile. mdpi.com
Development of Novel Delivery Systems for Pyrazole-Butanoic Acid Compounds
The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor water solubility or inability to cross biological membranes. Novel drug delivery systems can overcome these limitations. mdpi.com For pyrazole-butanoic acid compounds, nano-formulation represents a promising avenue of research. nih.gov
Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can improve solubility, protect the drug from degradation, and enable targeted delivery to diseased tissues. nih.govnih.gov For example, nanoparticles can be engineered to accumulate in tumors through the enhanced permeability and retention (EPR) effect, thereby increasing the local drug concentration and reducing systemic toxicity. nih.gov Recent studies have shown that nano-formulations of pyrazole derivatives can exhibit significantly enhanced cytotoxic activity against cancer cells compared to the free drug. nih.gov The incorporation of pyrazole derivatives into biopolymer carriers like chitosan, modified with zinc oxide nanoparticles, is another strategy being explored to create effective anticancer agents. mdpi.com
Integration with Modern Drug Discovery Pipelines and Technologies
The discovery and development of novel therapeutics based on the this compound scaffold can be significantly accelerated by integrating modern drug discovery technologies.
High-Throughput Screening (HTS): Large libraries of pyrazole-butanoic acid analogs can be rapidly synthesized and screened against various biological targets using automated HTS platforms. genescells.ru This allows for the swift identification of initial "hit" compounds.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method where small chemical fragments, like the pyrazole ring itself, are screened for weak binding to a target. acs.org X-ray crystallography or NMR spectroscopy can then be used to visualize how these fragments bind, and they can be gradually built up or combined to create a potent lead compound. nih.gov This approach has been successfully used to develop pyrazole-based inhibitors. acs.org
Artificial Intelligence (AI) and Machine Learning: AI is revolutionizing drug discovery. premierscience.com Generative AI models can design novel molecules with desired properties, while machine learning algorithms can predict the ADME-Tox profiles of virtual compounds, reducing the time and cost associated with synthesizing and testing unsuitable candidates. unicamp.brresearchgate.net AI-powered screening has already been used to identify novel pyrazole-based inhibitors by efficiently analyzing vast virtual libraries. chemmethod.comnih.gov Automated library synthesis can further accelerate the creation and testing of these computationally designed compounds. chemistryviews.org
By combining these advanced technologies, the path from initial concept to a clinically viable drug candidate based on the this compound scaffold can be made more efficient and successful.
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthetic route for 4-(3-methyl-1H-pyrazol-1-yl)butanoic acid, and what strategies address intermediate instability?
- Methodology : Begin with a Mannich reaction (e.g., coupling pyrazole derivatives with aldehydes/ketones) to construct the pyrazole ring, followed by alkylation or nucleophilic substitution to introduce the butanoic acid moiety. Protect reactive groups (e.g., carboxylic acid as an ester) during synthesis to prevent side reactions. Use inert atmospheres (N₂/Ar) and low temperatures for unstable intermediates. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Validation : Monitor reaction progress via TLC and intermediate stability via ¹H NMR (e.g., detect decomposition peaks at δ 1.5–2.5 ppm for methyl groups) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodology : Use ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring (e.g., diagnostic peaks at δ 7.2–8.0 ppm for aromatic protons) and IR for carboxylic acid O-H stretches (~2500–3000 cm⁻¹). For conflicting data, employ X-ray crystallography (e.g., resolve positional isomerism via unit cell parameters) .
- Example : If NMR shows unexpected splitting, compare with computed spectra (DFT/B3LYP) or synthesize a reference compound .
Advanced Research Questions
Q. How can researchers optimize HPLC methods for quantifying this compound in biological matrices?
- Methodology : Use a C18 column (5 µm, 150 × 4.6 mm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10% B to 90% B over 15 min. Validate via spike-and-recovery experiments (≥90% recovery) and LOD/LOQ calculations (e.g., 0.1 µg/mL LOD) .
- Challenge : Address matrix interference (e.g., proteins) by precipitating samples with acetonitrile (1:4 v/v) .
Q. What computational approaches predict the binding affinity of this compound to target enzymes (e.g., COX-2)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of COX-2 (PDB: 1CX2). Score poses via binding energy (ΔG ≤ -8 kcal/mol). Validate with MD simulations (NAMD, 50 ns) to assess stability of ligand-receptor interactions (RMSD ≤ 2 Å) .
- Data Interpretation : Correlate in silico results with in vitro IC₅₀ assays (e.g., COX-2 inhibition via ELISA) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodology : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 37°C, and 50°C. Sample at intervals (0–72 hr) and quantify degradation via HPLC. Fit data to first-order kinetics (t₁/₂ calculation).
- Key Finding : The compound is stable at pH 6–8 (t₁/₂ > 48 hr at 25°C) but hydrolyzes rapidly under alkaline conditions (pH > 10, t₁/₂ < 6 hr) .
Experimental Design & Data Analysis
Q. What strategies mitigate low yields in the final coupling step of this compound synthesis?
- Optimization : Screen coupling agents (e.g., EDCI vs. DCC) and catalysts (DMAP, 10 mol%). Increase reaction time (24–48 hr) and use microwave-assisted synthesis (80°C, 300 W) to improve efficiency. Isolate the product via acid-base extraction (pH 2–3) .
- Troubleshooting : If byproducts persist, employ orthogonal protection (e.g., tert-butyl esters) to block competing reactions .
Q. How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
